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molecular formula C13H8ClNOS B8587327 2-chloro-1-thiophen-3-ylindole-3-carbaldehyde

2-chloro-1-thiophen-3-ylindole-3-carbaldehyde

Cat. No. B8587327
M. Wt: 261.73 g/mol
InChI Key: NBOOWURBPPOAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211885B2

Procedure details

The title compound was prepared analogously as described in example 9, step 2, using 2-chloro-1H-indole-3-carbaldehyde (300 mg, 1.67 mmol) and thiophene-3-boronic acid. Yield: 123 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.[S:13]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14]1>>[Cl:1][C:2]1[N:3]([C:15]2[CH:16]=[CH:17][S:13][CH:14]=2)[C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1NC2=CC=CC=C2C1C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(C2=CC=CC=C2C1C=O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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